molecular formula C14H9Cl2N3O2S B2750503 N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-69-8

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2750503
CAS No.: 896339-69-8
M. Wt: 354.21
InChI Key: WDQFOXWCHIRLON-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a carboxamide group attached to the pyrimidine ring

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit enzymes like dipeptidyl peptidase-4 (dpp4) and cyclin-dependent kinases (CDKs) . These enzymes play crucial roles in various biological processes, including glucose metabolism and cell cycle regulation, respectively.

Mode of Action

Based on the activities of similar compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the biochemical processes regulated by these targets.

Biochemical Pathways

If it indeed inhibits dpp4 and cdks, it could affect glucose metabolism and cell cycle regulation pathways . The downstream effects of these interactions could include altered glucose homeostasis and cell proliferation.

Pharmacokinetics

Similar compounds have been reported to have favorable pharmacokinetic profiles in preclinical animal species . This suggests that the compound could have good bioavailability.

Result of Action

If it inhibits dpp4 and cdks, it could potentially lead to altered glucose levels in the body and changes in cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method starts with the reaction of 6-methyluracil with chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product . The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidines with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its thiazolopyrimidine core, which imparts distinct chemical properties and potential biological activities. Its specific substitution pattern also contributes to its unique reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQFOXWCHIRLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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